N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]-2-naphthalen-1-ylacetamide
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Overview
Description
N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]-2-naphthalen-1-ylacetamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a nitrophenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]-2-naphthalen-1-ylacetamide typically involves the condensation reaction between 2-naphthalen-1-ylacetamide and 4-hydroxy-3-methoxy-2-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]-2-naphthalen-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or other substituted aromatic compounds.
Scientific Research Applications
N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]-2-naphthalen-1-ylacetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]-2-naphthalen-1-ylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-oxo-5,6,7,8-tetrahydro- 1benzothiolo[2,3-d]pyrimidin-3-yl)propanamide : Explored for its potential biological activities.
(E)-N’-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide: Known for its analgesic and anti-inflammatory properties.
Uniqueness
N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]-2-naphthalen-1-ylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthalene ring and a nitrophenyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-28-20-17(24)10-9-15(19(20)23(26)27)12-21-22-18(25)11-14-7-4-6-13-5-2-3-8-16(13)14/h2-10,12,24H,11H2,1H3,(H,22,25)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLLXIKOEZVMAQ-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C=NNC(=O)CC2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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